2-(Butoxymethyl)furan

Vue d'ensemble

Description

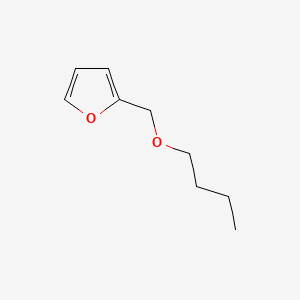

2-(Butoxymethyl)furan is an organic compound with the molecular formula C₉H₁₄O₂. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is known for its utility in various chemical reactions and industrial applications, particularly as an intermediate in the synthesis of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Butoxymethyl)furan can be synthesized through the reaction of furfuryl alcohol with 1-butanol. This reaction typically involves the use of an acid catalyst to facilitate the etherification process . The reaction conditions generally include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common to enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

BMF undergoes both partial and full hydrogenation depending on reaction conditions. Catalytic hydrogenation pathways have been systematically explored:

-

Partial Hydrogenation :

BMF → (5-(Butoxymethyl)furan-2-yl)methanol (Intermediate 2)

Conditions : 5% Pd/C, 25°C, 6 bar H₂, EtOAc solvent.

Yield : >99% conversion with high selectivity. -

Full Hydrogenation :

Intermediate 2 → (5-(Butoxymethyl)tetrahydrofuran-2-yl)methanol (Product 7)

Conditions : Elevated temperatures (150–170°C), Pd/C or Ru-based catalysts.

-

Dehydration of Intermediate 2 → 5-Methyl-2-butoxymethylfuran (3)

-

Hydrolysis/Hydrogenolysis → Butanol + 2,5-Dimethylfuran (5)

Table 1: Hydrogenation Outcomes under Varied Conditions

| Catalyst | Temperature (°C) | Pressure (bar) | Major Product | Selectivity (%) |

|---|---|---|---|---|

| 5% Pd/C | 25 | 6 | Intermediate 2 | >90 |

| Ru/C | 150 | 20 | Product 7 | 85 |

| Pd/C + Acid | 170 | 10 | 2,5-Dimethyltetrahydrofuran | 78 |

Acid-Catalyzed Etherification and Transfer Hydrogenation

BMF reacts with secondary alcohols (e.g., 2-butanol) via acid-catalyzed etherification to form 2-(sec-butoxymethyl)furan (2BMF). Catalytic transfer hydrogenation (CTH) further converts intermediates to reduced derivatives ( ):

Mechanistic Steps :

-

Etherification :

BMF + 2-butanol → 2BMF

Catalyst : Hf-TUD-1 (mesoporous catalyst).

Optimal Conditions : 150°C, 2 h → 63% yield at 88% conversion. -

Hydrogen Transfer :

2BMF → 2-Butoxymethyltetrahydrofuran (via intermediate FA) → 2-Butoxy-5-methyltetrahydrofuran (2BL).

Activation Energy : 57 kJ/mol for FA→2BMF step.

Table 2: Etherification Efficiency with Secondary Alcohols

| Alcohol | Catalyst | Temperature (°C) | 2BMF Yield (%) |

|---|---|---|---|

| 2-Butanol | Hf-TUD-1 | 150 | 63 |

| 2-Propanol | Hf-TUD-1 | 150 | 40 |

| 2-Butanol | Zr-TUD-1 | 170 | 94 |

Decarbonylation and Hydrolysis

Under acidic or thermal conditions, BMF undergoes decarbonylation to yield 2-methylfuran derivatives ( ):

-

Decarbonylation :

Intermediate 2 → 2-Butoxymethylfuran (12) → 2-Methylfuran (14)

Conditions : Acidic media (H₂SO₄), 120°C. -

Hydrolysis :

BMF → Butanol + (5-Methylfuran-2-yl)methanol (10)

Catalyst : H₃PO₄, 100°C → 70% yield.

Comparative Reactivity with Analogues

BMF’s reactivity differs from simpler furans due to its butoxymethyl group:

-

Hydrogenation Rates : Slower than furfural due to steric hindrance ( ).

-

Etherification Selectivity : Higher than 2,5-dimethylfuran in CTH reactions ( ).

Industrial and Environmental Implications

-

Biofuel Applications : Hydrogenated BMF derivatives (e.g., 2,5-dimethyltetrahydrofuran) exhibit high energy density and compatibility with diesel engines ( ).

-

Sustainability : Catalytic transfer hydrogenation minimizes external H₂ use, reducing costs and carbon footprint ( ).

Experimental data underscores the versatility of BMF in synthetic chemistry, with optimized pathways enabling tailored product distributions for industrial applications.

Applications De Recherche Scientifique

Catalytic Applications

Catalytic Transfer Hydrogenation (CTH) :

Recent studies have demonstrated that 2-(Butoxymethyl)furan can be synthesized from furfural through catalytic transfer hydrogenation using alcohols as hydrogen donors. The reaction conditions significantly influence the yield and conversion rates. For instance, at optimized conditions, yields of up to 63% for this compound were achieved with high conversion rates of furfural .

Table 1: Reaction Conditions for CTH of Furfural

| Temperature (°C) | Reaction Time (h) | Fur Conversion (%) | Yield of this compound (%) |

|---|---|---|---|

| 90 | 24 | 30 | 57 |

| 130 | 24 | 94 | 63 |

| 150 | 8 | 92 | 60 |

| 170 | 2 | 91 | 58 |

Influence of Alcohol Type :

The choice of alcohol as a hydrogen donor also affects the reaction outcomes. For example, using butanol resulted in higher yields compared to other alcohols like propanol . This highlights the importance of optimizing both the catalyst and solvent systems in achieving desired product yields.

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties :

Furan derivatives, including those related to this compound, have been studied for their biological activities. Research indicates that furan compounds exhibit significant anti-inflammatory and antimicrobial effects by modulating various cellular pathways such as MAPK and PPAR-γ .

Case Study: Antimicrobial Activity :

A study demonstrated that certain furan derivatives showed selective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in treating resistant bacterial infections . This positions furan derivatives as promising candidates in drug development.

Polymer Science

Biobased Platform Chemicals :

this compound has potential applications as a building block for biobased polymers. As a derivative of renewable resources, it can contribute to the synthesis of sustainable materials, such as polyethylene furanoate (PEF), which is seen as a viable alternative to traditional fossil-based plastics .

Table 2: Properties of Biobased Polymers Derived from Furan

| Polymer Type | Source Compound | Properties |

|---|---|---|

| Polyethylene Furanoate (PEF) | Furan-2,5-dicarboxylic acid | Biodegradable, high thermal stability |

| Furan-based Resins | Various furan derivatives | Excellent mechanical properties |

Mécanisme D'action

The mechanism of action of 2-(Butoxymethyl)furan involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

2-(Butoxymethyl)furan can be compared with other furan derivatives such as:

Furfuryl alcohol: A precursor in the synthesis of this compound, known for its use in resins and adhesives.

2,5-Dimethylfuran: Used as a biofuel and in the production of fine chemicals.

Furfural: A versatile building block for many industrial chemicals, including polymers and solvents.

This compound is unique due to its specific butoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives .

Activité Biologique

2-(Butoxymethyl)furan (BMF) is a furan derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with BMF, including its mechanisms of action, synthesis, and applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring substituted with a butoxymethyl group. Its synthesis often involves the catalytic conversion of furfuryl alcohol, which can be achieved through various methods including transfer hydrogenation and acid-catalyzed reactions. These methods have been optimized to enhance yields and selectivity for BMF production .

Antimicrobial Activity

Recent studies indicate that BMF exhibits notable antimicrobial properties. The compound has been shown to inhibit the growth of various microbial strains through mechanisms that involve the disruption of microbial cell membranes and interference with metabolic pathways.

Key Findings:

- Inhibition of Microbial Growth : BMF demonstrated selective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

- Mechanism of Action : The antimicrobial activity is attributed to the modification of enzyme activities crucial for microbial survival, leading to cell death .

Anti-inflammatory Properties

In addition to its antimicrobial effects, BMF also exhibits anti-inflammatory activity. This has been linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Mechanisms:

- Cytokine Modulation : Studies have shown that BMF can decrease the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential role in managing inflammatory responses .

- Reactive Oxygen Species (ROS) Scavenging : BMF has been reported to scavenge free radicals, thereby reducing oxidative stress associated with inflammation .

Case Studies

Several case studies highlight the biological efficacy of BMF:

- Study on Antimicrobial Efficacy :

- Inflammation Model :

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Propriétés

IUPAC Name |

2-(butoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDABMXTZAZGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205471 | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56920-82-2 | |

| Record name | 2-(Butoxymethyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56920-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056920822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(butoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.